molecular formula C19H23ClN4O2 B13893204 4-(2'-Chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester

4-(2'-Chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13893204
M. Wt: 374.9 g/mol
InChI Key: HGJDFTUCFNNCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2’-Chloro-[2,4’]bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a bipyridine core substituted with a chloro group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2’-Chloro-[2,4’]bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2’-Chloro-[2,4’]bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of bipyridine dicarboxylic acid derivatives.

    Reduction: Formation of bipyridine alcohol derivatives.

    Substitution: Formation of bipyridine derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

4-(2’-Chloro-[2,4’]bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2’-Chloro-[2,4’]bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions . The piperazine ring may interact with biological receptors, influencing cellular pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2’-Chloro-[2,4’]bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to its combination of a bipyridine core, a chloro substituent, and a piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H23ClN4O2

Molecular Weight

374.9 g/mol

IUPAC Name

tert-butyl 4-[6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C19H23ClN4O2/c1-19(2,3)26-18(25)24-11-9-23(10-12-24)17-6-4-5-15(22-17)14-7-8-21-16(20)13-14/h4-8,13H,9-12H2,1-3H3

InChI Key

HGJDFTUCFNNCNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)C3=CC(=NC=C3)Cl

Origin of Product

United States

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